Within scientific research, 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid and its derivatives have primarily been investigated for their potential biological activities, particularly as anti-inflammatory agents [] and aldose reductase inhibitors [, ]. Its structure allows for modifications at various positions, making it a versatile scaffold for developing new drug candidates.
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid is a chemical compound with the molecular formula and a molecular weight of 205.21 g/mol. It is classified as a heterocyclic compound, specifically a tetrahydroquinoline derivative. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 61164-71-4 and can be sourced from chemical suppliers such as BenchChem. It has been studied in various scientific contexts for its synthetic utility and biological activity.
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid falls under the category of organic compounds with a focus on nitrogen-containing heterocycles. Its structure features a quinoline moiety, which is significant in pharmacological research due to its biological activities.
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid can be achieved through several methods. A common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂).
The molecular structure of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid includes:
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid can undergo various chemical reactions:
Reagents commonly employed include:
The mechanism of action for 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid involves its interactions with biological targets. It may function as an enzyme inhibitor affecting various biochemical pathways. Understanding these interactions is crucial for exploring its potential therapeutic applications.
The compound exhibits typical characteristics associated with organic acids:
Key chemical properties include:
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid has several applications in scientific research:
The synthesis of the tetrahydroquinoline core is foundational for accessing 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid. Modern methodologies leverage catalytic cyclization and multi-component reactions to construct this bicyclic scaffold efficiently. The Povarov reaction exemplifies a powerful approach, enabling a formal inverse electron-demand [4+2] cycloaddition between N-arylimines and electron-rich alkenes. This reaction can be catalyzed by chiral phosphoric acids (e.g., TRIP or BINOL-derived catalysts), achieving enantioselectivities >90% ee under optimized conditions [3] [8]. For example, a three-component variant using aldehydes, anilines, and enol ethers delivers cis-2,4-disubstituted tetrahydroquinolines with high diastereomeric purity [3].
Alternative routes include gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines, which proceeds under mild conditions with excellent regioselectivity. This method transforms readily available propargylamine precursors into tetrahydroquinolines in yields exceeding 80% [3]. Similarly, Brønsted acid/photoredox dual catalysis enables enantioselective cyclization of 2-aminoenones, utilizing visible light to trigger radical cyclization followed by asymmetric transfer hydrogenation [3]. For substrates requiring reduction, catalytic transfer hydrogenation of quinolines using Hantzsch ester or ammonia-borane (H₃N-BH₃) with RuCl₃ or CoBr₂/terpyridine catalysts provides a scalable route to 1,2,3,4-tetrahydroquinolines [3].
Key Advances:
Installing the acetic acid side chain at the C3 position of the tetrahydroquinoline core demands precise regiocontrol. Two primary strategies dominate:
Alkylation of Preformed Tetrahydroquinolinones:3-Unsubstituted 2-oxo-1,2,3,4-tetrahydroquinoline serves as a key intermediate for C3 alkylation. Treatment with strong bases (e.g., LiHMDS or NaH in DMF/THF) generates a stabilized enolate, which undergoes alkylation with ethyl bromoacetate or iodoacetate. Subsequent ester hydrolysis (NaOH or TFA/water) furnishes the acetic acid derivative. This approach is adaptable to industrial-scale synthesis but requires careful optimization to minimize dialkylation [7] [9].
Cyclization with Acetic Acid-Containing Synthons:Building the tetrahydroquinoline core directly from precursors bearing the acetic acid moiety offers enhanced atom economy. One route employs cyclocondensation reactions between isatin derivatives and malonic acid in acetic acid/sodium acetate. The resulting quinoline-4-carboxylic acid is activated (e.g., with SOCl₂) and coupled with anilines to form carboxamide intermediates. Phase-transfer-catalyzed alkylation with ethyl bromoacetate then introduces the acetic acid chain [5].
Table 1: Functionalization Methods Comparison
Strategy | Reagents/Conditions | Yield Range | Key Limitation |
---|---|---|---|
Enolate Alkylation | NaH/DMF → ethyl bromoacetate → hydrolysis | 45-70% | Over-alkylation side products |
Carboxamide Alkylation | PTC (BnNEt₃Cl)/K₂CO₃ → ethyl bromoacetate | 60-85% | Multi-step sequence |
Cyclocondensation | Isatin + malonic acid/AcOH → alkylation | 50-75% | Functional group tolerance |
Catalysis plays a pivotal role in enhancing the efficiency of multi-step syntheses. Key innovations include:
Asymmetric Catalysis:Chiral phosphoric acids (CPAs) enable enantioselective reductions of dihydroquinoline intermediates. For example, CPA-catalyzed transfer hydrogenation with Hantzsch ester converts 2-aminochalcone-derived dihydroquinolines into chiral tetrahydroquinolines with ee values >95% [3]. This method avoids transition metals and is scalable to >10 g.
Tandem Catalysis:Gold/Brønsted acid binary systems facilitate one-pot hydroamination/asymmetric transfer hydrogenation sequences. Propargylanilines undergo intramolecular hydroamination to form dihydroquinolines, which are immediately reduced by the chiral CPA cocatalyst. This tandem process delivers 3-substituted tetrahydroquinolines in 75–92% yield and 90% ee [3] [8].
Lewis Acid Catalysis:B(C₆F₅)₃ promotes hydrosilane-mediated reduction of quinolines to tetrahydroquinolines. The catalyst activates hydrosilanes via σ-bond metathesis, enabling 1,4-reduction followed by hydrogenation. This metal-free route is compatible with ester-functionalized side chains [3].
Table 2: Catalytic Performance in Key Synthetic Steps
Catalyst System | Reaction | Yield (%) | Selectivity | Scale Demonstrated |
---|---|---|---|---|
Au(I)/CPA Binary | Hydroamination/Transfer H₂ | 92 | 90% ee | 10 g |
B(C₆F₅)₃ | Hydrosilane Reduction | 88 | N/A (achiral) | 5 g |
CoBr₂·H₂O/Terpyridine | NH₃·BH₃ Transfer H₂ | 95 | N/A (achiral) | 100 g |
Chiral Phosphoric Acid (TRIP) | Asymmetric Povarov Reaction | 85 | >95% ee, cis:trans >20:1 | 2 g |
Synthetic routes diverge significantly between lab-scale flexibility and industrial constraints:
Laboratory-Scale Synthesis:
Industrial Production:
Economic Considerations:
Table 3: Industrial vs. Laboratory Synthesis Economics
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Catalyst Cost | $300–500/g (Au complexes) | $5–10/g (CoBr₂) |
Yield | 50–70% (multi-step) | 75–85% (optimized) |
Purity Control | HPLC ≥95% | HPLC ≥99% (cGMP) |
Production Cost | ~$1,400/g (100 mg) [9] | ~$100/g (1 kg) |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8